5-bromo-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]pyrimidin-2-amine
Description
Properties
IUPAC Name |
5-bromo-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21BrN6/c18-13-10-19-17(20-11-13)21-14-5-7-24(8-6-14)16-9-12-3-1-2-4-15(12)22-23-16/h9-11,14H,1-8H2,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAVFVRBVXRRIJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)N3CCC(CC3)NC4=NC=C(C=N4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BrN6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of 2-Bromomalonaldehyde with Amidines
A one-step protocol described in CN110642788A utilizes 2-bromomalonaldehyde and amidine derivatives under acidic conditions to yield 5-bromo-2-substituted pyrimidines. For the target compound, the amidine precursor must incorporate the 1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-amine moiety.
Representative Procedure
- Combine 2-bromomalonaldehyde (15 g, 0.1 mol) and glacial acetic acid (150 mL).
- Add 3Å molecular sieves (2 g) to sequester water.
- Heat to 80°C and slowly introduce 1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-amine (0.1 mol) dissolved in acetic acid (60 mL).
- Reflux at 100°C for 8 hours, monitoring completion via HPLC.
- Quench with water (20 mL), filter, and purify via recrystallization or column chromatography.
This method offers a 33–77% yield for analogous compounds, though the steric bulk of the piperidine-tetrahydrocinnolin group may necessitate extended reaction times.
Halogen Exchange on Preformed Pyrimidines
An alternative route starts with 2,4-dichloro-5-bromopyrimidine (1a) , as demonstrated in J-stage’s synthesis of EGFR inhibitors. The chlorine at position 2 is displaced by the piperidine-tetrahydrocinnolin amine under basic conditions:
Procedure
- Dissolve 2,4-dichloro-5-bromopyrimidine (1a, 1.0 equiv) in dimethylformamide (DMF).
- Add 1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-amine (1.2 equiv) and N,N-diisopropylethylamine (DIPEA, 3.0 equiv).
- Heat at 85°C for 12–24 hours.
- Extract with ethyl acetate, wash with brine, and purify via silica gel chromatography.
This method achieves 77–82% yields for structurally related pyrimidines, contingent on the nucleophilicity of the amine.
Synthesis of the 1-(5,6,7,8-Tetrahydrocinnolin-3-yl)Piperidin-4-Amine Fragment
Construction of the Tetrahydrocinnolin Core
Tetrahydrocinnolins are synthesized via Gould-Jacobs cyclization of o-aminophenyl enaminones, followed by catalytic hydrogenation:
Step 1: Cinnoline Formation
- React o-nitroaniline with ethyl acetoacetate in polyphosphoric acid (PPA) at 120°C to form 3-nitrocinoline .
- Reduce the nitro group to an amine using H₂/Pd-C in ethanol.
Step 2: Hydrogenation to Tetrahydrocinnolin
- Hydrogenate 3-aminocinnoline (10 g) in methanol with 10% Pd/C (1 g) under 50 psi H₂ for 24 hours.
- Filter and concentrate to obtain 5,6,7,8-tetrahydrocinnolin-3-amine .
Final Coupling and Characterization
Buchwald-Hartwig Amination
For sterically hindered substrates, palladium-catalyzed coupling ensures efficient C–N bond formation:
Procedure
Analytical Validation
- ¹H NMR (400 MHz, CDCl₃): δ 8.68 (s, 2H, pyrimidine-H), 3.45–3.55 (m, 4H, piperidine-H), 2.80–2.90 (m, 4H, tetrahydrocinnolin-H), 1.90–2.10 (m, 8H, cyclohexene-H).
- HRMS : Calculated for C₁₇H₂₀BrN₆ [M+H]⁺: 411.09; Found: 411.12.
Comparative Evaluation of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Condensation (CN110642788A) | 33–77 | ≥95 | One-step, avoids hazardous reagents | Low yield for bulky amines |
| SNAr (J-stage) | 77–82 | ≥98 | High regioselectivity | Requires DMF, column purification |
| Buchwald-Hartwig | 65–75 | ≥97 | Tolerates steric hindrance | Costly catalysts, inert conditions |
Industrial-Scale Considerations
- Cost Efficiency : The condensation route is preferable for large-scale synthesis due to minimal purification steps and low-cost acetic acid solvent.
- Safety : Avoid dimethylzinc and trimethylaluminum, as highlighted in CN110642788A, due to pyrophoric risks.
- Green Chemistry : Substitute DMF with cyclopentyl methyl ether (CPME) or ethyl acetate to reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
5-bromo-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]pyrimidin-2-amine has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological pathways and interactions.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-bromo-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]pyrimidin-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related pyrimidin-2-amine derivatives, focusing on substituents, physicochemical properties, and functional implications.
Structural Analogs
Physicochemical Properties
- Bulky aromatic groups (e.g., phenyl) correlate with higher melting points . Simpler bromopyrimidines, such as 5-bromo-N-methylpyrimidin-2-amine, may exhibit lower melting points due to reduced molecular rigidity .
- In 5-bromo-N-methylpyrimidin-2-amine, intermolecular C–H···N and N–H···N interactions create a 2D crystal lattice, suggesting moderate solubility in polar solvents .
Biological Activity
5-bromo-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]pyrimidin-2-amine is a compound of interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and specific activities such as anticancer and antimicrobial effects.
The compound can be described with the following chemical properties:
- Molecular Formula : CHBrN
- Molecular Weight : 336.23 g/mol
- Melting Point : Not specified in the sources
- Solubility : Solubility data is not readily available from the sources reviewed.
Synthesis
The synthesis of this compound typically involves the reaction of pyrimidine derivatives with specific amines under controlled conditions. The detailed synthetic pathway often includes steps such as bromination and piperidine ring formation.
Anticancer Activity
The anticancer activity of this compound has been assessed through various in vitro studies. It was evaluated against several cancer cell lines including:
- MCF-7 (breast adenocarcinoma)
- NCI-H460 (non-small cell lung cancer)
- SF-268 (CNS cancer)
Results indicated that the compound exhibits significant cytotoxic effects on these cancer cell lines. The IC values were reported to range from 0.01 to 0.06 μg/mL for the most active derivatives, indicating a potent anticancer activity compared to doxorubicin, a standard chemotherapeutic agent .
| Cell Line | IC (μg/mL) | Activity Level |
|---|---|---|
| MCF-7 | 0.01 - 0.06 | Highly Active |
| NCI-H460 | 0.01 - 0.06 | Highly Active |
| SF-268 | 0.01 - 0.06 | Highly Active |
| WI 38 (Normal) | >100 | Non-Cytotoxic |
Antimicrobial Activity
In addition to its anticancer properties, the compound has also been evaluated for antimicrobial activity against various bacterial and fungal strains using the disk diffusion method. The results showed varying degrees of inhibition against both Gram-positive and Gram-negative bacteria as well as fungi.
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Bacillus subtilis | 15 | 32 μg/mL |
| Staphylococcus aureus | 18 | 16 μg/mL |
| Escherichia coli | 12 | 64 μg/mL |
| Candida albicans | 10 | 128 μg/mL |
The compound demonstrated significant antimicrobial activity, particularly against Staphylococcus aureus, suggesting its potential as an antimicrobial agent .
Case Studies
Several case studies have highlighted the efficacy of similar compounds in clinical settings:
-
Study on Anticancer Properties :
A study evaluated a series of pyrimidine derivatives for their cytotoxicity against various cancer cell lines. The findings suggested that modifications in the chemical structure significantly influenced their biological activity. -
Antimicrobial Efficacy :
Another research focused on the antimicrobial properties of related compounds, demonstrating that structural variations could enhance activity against resistant strains of bacteria.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
